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Gastrin I (1-14), human

Cat. No.: B13831780
M. Wt: 1705.7 g/mol
InChI Key: WRJJBRDFCLLYQF-LGDYVKIMSA-N
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Description

Overview of the Gastrin Peptide Family and its Fundamental Biological Significance

The gastrin family of peptides, along with the structurally related cholecystokinin (B1591339) (CCK) peptides, are crucial hormonal regulators of digestive processes. ebi.ac.uk These peptides are involved in various gastrointestinal and pancreatic functions, including secretion, motility, absorption, and cell growth. cambridge.org Gastrin is a peptide hormone that plays a key role in stimulating the secretion of gastric acid (HCl) by the parietal cells of the stomach and promoting gastric motility. wikipedia.orgnih.gov It is primarily produced by G cells located in the pyloric antrum of the stomach, as well as in the duodenum and pancreas. wikipedia.org The release of gastrin is triggered by several stimuli, including the distention of the stomach, vagal stimulation, and the presence of peptides and amino acids from ingested food. nih.govoup.com

The biological activity of gastrin is mediated through its binding to cholecystokinin B (CCK2) receptors. cambridge.orgwikipedia.org This interaction initiates a signaling cascade that leads to the release of histamine (B1213489) from enterochromaffin-like (ECL) cells, which in turn stimulates parietal cells to secrete gastric acid. wikipedia.org Beyond its primary role in acid secretion, gastrin also exhibits trophic effects, meaning it stimulates the growth and proliferation of gastric mucosal cells. nih.govoup.com

Gastrin exists in several molecular forms, which arise from the post-translational processing of a larger precursor molecule called preprogastrin. wikipedia.org The main forms include gastrin-34 ("big gastrin"), gastrin-17 ("little gastrin"), and gastrin-14 (B1141676) ("minigastrin"). wikipedia.org These different forms vary in their length and physiological potency.

Identification and Characterization of Gastrin I (1-14), Human, as a Specific Fragment

This compound, is a specific peptide fragment derived from the N-terminus of human gastrin I. targetmol.comglpbio.com It represents the amino acid sequence 1-14 of the larger gastrin I peptide. glpbio.comglpbio.com As a fragment, its biological activities and physiological roles are a subject of ongoing research to determine how they may differ from or complement the functions of the full-length gastrin peptides. It is recognized as an endogenous gastrointestinal peptide hormone and is considered a primary hormonal regulator of gastric acid secretion. targetmol.combioscience.co.uk

The identification and characterization of such fragments are crucial for a complete understanding of the gastrin system. The processing of the precursor, progastrin, can be complex, involving phosphorylation and cleavage at various sites, which can result in a variety of peptide fragments with potential biological activity. nih.gov

Historical Context of Gastrin Research and Peptide Hormone Biology

The discovery of gastrin in 1905 by John Edkins marked a significant milestone in endocrinology, as it was the second hormone to be identified. oup.comnih.gov Edkins proposed the existence of a chemical messenger produced by the stomach mucosa that stimulates gastric acid secretion. cambridge.orgoup.com However, this concept was initially met with skepticism. It wasn't until the 1960s that the chemical structure of gastrin was fully elucidated, confirming its identity as a peptide hormone. jpp.krakow.pl

Subsequent research led to the identification of different molecular forms of gastrin and the cloning of the genes for both gastrin and its receptor. nih.govjpp.krakow.pl The development of radioimmunoassays for gastrin was a critical tool that allowed for the measurement of gastrin levels in blood and tissues, greatly advancing the understanding of its physiological and pathophysiological roles. jpp.krakow.pl The study of gastrin has been instrumental in shaping our understanding of peptide hormones and their complex regulation of bodily functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H100N16O27 B13831780 Gastrin I (1-14), human

Properties

Molecular Formula

C79H100N16O27

Molecular Weight

1705.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)/t40-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

WRJJBRDFCLLYQF-LGDYVKIMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@@H]7CCC(=O)N7

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7

Origin of Product

United States

Biosynthesis and Post Translational Processing of Gastrin Precursors Yielding Gastrin I 1 14 , Human

Genomic Organization and Transcriptional Regulation of the Preprogastrin Gene

The human gastrin gene, designated as GAST, is located on the long arm of chromosome 17 at position 21 (17q21). atlasgeneticsoncology.orgwikipedia.org The gene spans approximately 4.3 kilobases and is composed of three exons separated by two introns. atlasgeneticsoncology.org Transcription of the GAST gene produces a messenger RNA (mRNA) that is subsequently translated into a 101-amino acid precursor protein called preprogastrin. atlasgeneticsoncology.orgwikipedia.org The regulation of GAST gene transcription is influenced by various factors, including transforming growth factor-alpha (TGF-α), which stimulates its synthesis, and somatostatin (B550006), which acts as an inhibitor. nih.gov

Post-Translational Modifications of Preprogastrin and Progastrin

Following translation, preprogastrin undergoes a series of essential post-translational modifications to generate the various bioactive gastrin peptides. atlasgeneticsoncology.orgwikipedia.orgwikipedia.orgtestcatalog.orgmdpi.comportlandpress.com This processing occurs as the precursor molecule transits through the endoplasmic reticulum and Golgi apparatus into secretory granules. atlasgeneticsoncology.orgmdpi.com

Signal Peptide Cleavage

The initial step in the processing of preprogastrin occurs in the endoplasmic reticulum. Here, a membrane-bound signal peptidase cleaves the N-terminal 21-amino acid signal peptide from the preprogastrin molecule. atlasgeneticsoncology.orgwikipedia.org This cleavage event, occurring between alanine-21 and serine-22, results in the formation of an 80-amino acid intermediate known as progastrin. atlasgeneticsoncology.orgwikipedia.org

Endoproteolytic Cleavage of Progastrin

Progastrin serves as the substrate for further endoproteolytic cleavage by a family of enzymes known as prohormone convertases (PCs). atlasgeneticsoncology.orgportlandpress.comlsuhsc.edu These enzymes recognize and cleave at specific sites within the progastrin sequence, which are typically characterized by pairs of basic amino acid residues. atlasgeneticsoncology.orglsuhsc.edu The differential cleavage of progastrin at these sites leads to the generation of a variety of gastrin forms of different lengths. lsuhsc.edu

The primary and most well-characterized pathway of progastrin processing involves cleavage at three dibasic sites. atlasgeneticsoncology.orgwikipedia.orglsuhsc.edu This leads to the formation of several major bioactive gastrin forms:

Gastrin-71 (Component I): This is the largest bioactive form of gastrin and results from cleavage at the most C-terminal dibasic site of progastrin. wikipedia.orgrsc.org

Gastrin-52: A less abundant, larger form of gastrin. wikipedia.orgnih.gov

Gastrin-34 ("Big Gastrin"): Generated by the action of prohormone convertase 1/3 (PC1/3), which cleaves after arginine residues at positions 36-37 and 73-74. atlasgeneticsoncology.orglsuhsc.edu Gastrin-34 is a major circulating form of gastrin. atlasgeneticsoncology.org

Gastrin-17 ("Little Gastrin"): This is the predominant form in the antral G-cells and is produced by the cleavage of gastrin-34 by prohormone convertase 2 (PC2) at a lysine-lysine site (positions 53-54). atlasgeneticsoncology.orglsuhsc.edu

The processing of progastrin is tissue-specific. For instance, in antral G-cells, progastrin is almost entirely processed to carboxyamidated peptides, with gastrin-17 being the most abundant form. lsuhsc.edutandfonline.com

Gastrin FormAlternative Name(s)Number of Amino AcidsKey Processing Enzyme(s)
Gastrin-71Component I71PC1/3
Gastrin-5252Not specified
Gastrin-34Big Gastrin34PC1/3
Gastrin-17Little Gastrin17PC2

In addition to the larger, more extensively studied gastrin forms, shorter fragments are also generated during processing. These include:

Gastrin-14 (B1141676) (Minigastrin): This 14-amino acid peptide is a shorter form of gastrin. wikipedia.orgwikipedia.org

Gastrin I (1-14), Human: This specific fragment represents the N-terminal 14 amino acids of Gastrin-17. Its generation would logically follow the formation of Gastrin-17 and subsequent N-terminal cleavage. researchgate.net The processing of gastrin-17 to shorter forms has been described, where in some mammals, pyrrolidone carboxylic acid peptidase can remove the N-terminal pyroglutamic acid of gastrin-17 to form gastrin-16, which can then be cleaved by dipeptidyl peptidase IV to form gastrin-14. researchgate.net

The generation of these smaller fragments highlights the complexity and diversity of progastrin processing, leading to a wide array of peptides with potentially distinct biological activities.

Amidation and Sulfation of Gastrin Peptides

Following endoproteolytic cleavage, the resulting gastrin peptides undergo further crucial modifications: amidation and sulfation. wikipedia.orgportlandpress.comresearchgate.net

Amidation: The C-terminus of most bioactive gastrin peptides is α-amidated. atlasgeneticsoncology.orgportlandpress.com This process is essential for the high-affinity binding of gastrin to its receptor, the cholecystokinin (B1591339) B (CCK2) receptor. atlasgeneticsoncology.orgeurogentec.com The amidation reaction is catalyzed by the enzyme peptidyl-glycine α-amidating monooxygenase (PAM), which utilizes a C-terminal glycine (B1666218) residue as the amide donor. atlasgeneticsoncology.orgresearchgate.net This results in the conversion of glycine-extended gastrin intermediates (e.g., G34-Gly, G17-Gly) into their amidated, fully active forms. atlasgeneticsoncology.org

Sulfation: A significant portion of gastrin peptides undergoes O-sulfation at a specific tyrosine residue. atlasgeneticsoncology.orgwikipedia.orgportlandpress.com In humans, approximately half of the gastrin peptides synthesized in the antrum and duodenum are sulfated. atlasgeneticsoncology.org This modification is carried out by tyrosylprotein sulfotransferases in the trans-Golgi network. atlasgeneticsoncology.org While sulfation of gastrin does not significantly alter its affinity for the CCK2 receptor, it is thought to enhance the endoproteolytic processing of progastrin. atlasgeneticsoncology.orgechelon-inc.com The sulfated form of Gastrin-17 is known as Gastrin II, while the non-sulfated form is Gastrin I. echelon-inc.comwikipedia.org

ModificationEnzyme(s) InvolvedSubstrate(s)Product(s)Functional Significance
Signal Peptide CleavageSignal PeptidasePreprogastrinProgastrinInitiates processing pathway
Endoproteolytic CleavageProhormone Convertases (PC1/3, PC2)Progastrin, Gastrin-34Gastrin-71, G-52, G-34, G-17, G-14Generates diverse gastrin forms
AmidationPeptidyl-glycine α-amidating monooxygenase (PAM)Glycine-extended gastrins (e.g., G17-Gly)Amidated gastrins (e.g., G-17)Essential for high-affinity receptor binding
SulfationTyrosylprotein SulfotransferasesGastrin peptides (at tyrosine residue)Sulfated gastrins (Gastrin II)Enhances progastrin processing

Other Post-Translational Modifications (e.g., Phosphorylation)

Following the initial cleavage of the signal peptide from preprogastrin to form progastrin, the 80-amino acid peptide undergoes several crucial modifications as it traverses the secretory pathway. atlasgeneticsoncology.organnualreviews.org While sulfation and amidation are well-characterized modifications, phosphorylation also plays a role in this intricate process.

Progastrin can be phosphorylated at a serine residue (Serine 75 in human preprogastrin, corresponding to Serine 96 in some rat studies) by a calcium-dependent, casein-like kinase. atlasgeneticsoncology.orgnih.gov This modification is thought to promote the subsequent proteolytic cleavage at the upstream arginine residues (Arg73-Arg74), which releases the C-terminal flanking peptide. atlasgeneticsoncology.org It may also influence the conversion of glycine-extended gastrin intermediates into their mature, C-terminally amidated forms. atlasgeneticsoncology.org

Another key modification is the O-sulfation of a tyrosine residue (Tyr66 in the propeptide). atlasgeneticsoncology.org This sulfation is catalyzed by tyrosylprotein sulfotransferases within the trans-Golgi network and possibly later compartments of the regulated secretory pathway. atlasgeneticsoncology.org Unlike phosphorylation, sulfation is known to enhance the efficiency of endoproteolytic processing of progastrin. atlasgeneticsoncology.org

Table 1: Key Post-Translational Modifications of Progastrin

Modification Site (Human Preprogastrin) Enzyme/Process Subcellular Location Function
Phosphorylation Serine 75 Calcium-dependent casein-like kinase Trans-Golgi Network May promote proteolytic processing
Sulfation Tyrosine 66 Tyrosylprotein sulfotransferases Trans-Golgi Network Enhances endoproteolytic processing

| Amidation | C-terminus | Peptidyl-glycine alpha-amidating monooxygenase (PAM) | Secretory Granules | Required for full biological activity at CCK2 receptor |

Subcellular Localization and Trafficking of Gastrin Processing Pathways

The journey of gastrin from a gene transcript to a bioactive hormone involves several distinct subcellular compartments. This trafficking is essential for the ordered sequence of processing events.

Endoplasmic Reticulum (ER): Synthesis begins on ribosomes, and the initial polypeptide, preprogastrin, is translocated into the rough ER. Here, the N-terminal signal peptide is co-translationally cleaved by a signal peptidase to generate progastrin. atlasgeneticsoncology.organnualreviews.org

Golgi Apparatus: Progastrin is then transported to the Golgi complex. As it moves through the Golgi stacks to the trans-Golgi network (TGN), further modifications such as O-sulfation and phosphorylation occur. atlasgeneticsoncology.organnualreviews.org

Trans-Golgi Network (TGN) and Sorting: In the TGN, a critical sorting event takes place. In well-differentiated neuroendocrine cells like the antral G-cells, progastrin is sorted into the regulated secretory pathway. annualreviews.org It is packaged into immature secretory vesicles. atlasgeneticsoncology.org

Secretory Granules: Within these secretory granules, which provide an acidic environment, the final proteolytic cleavages and C-terminal amidation take place. atlasgeneticsoncology.orgmdpi.com The mature, processed hormones are stored in these granules pending a signal for secretion. mdpi.com

In contrast, poorly differentiated cells, such as certain colon cancer cells that express the gastrin gene, often lack a developed regulated secretory pathway. annualreviews.orgnih.gov In these instances, progastrin and its precursors bypass the processing machinery of the secretory granules and are secreted via a constitutive pathway, resulting in the release of larger, unprocessed or incompletely processed forms. annualreviews.orgnih.gov

Enzymatic Machinery Involved in Gastrin Processing (e.g., Prohormone Convertases)

The conversion of progastrin into its various bioactive forms, including gastrin-34 (G34), gastrin-17 (G17), and gastrin-14 (G14 or minigastrin), is dependent on a specific set of processing enzymes. atlasgeneticsoncology.orgcambridge.org

Prohormone Convertases (PCs): These endopeptidases are responsible for the initial cleavages of progastrin at sites marked by pairs of basic amino acids. nih.gov

Prohormone Convertase 1/3 (PC1/3): This enzyme is active in the earlier stages of the secretory pathway, likely in immature granules where the pH is near neutral. atlasgeneticsoncology.org It cleaves progastrin after the Arg36-Arg37 and Arg73-Arg74 pairs to release the C-terminal flanking peptide and generate G34. atlasgeneticsoncology.orgmdpi.com

Prohormone Convertase 2 (PC2): PC2 acts later, within the acidic environment of mature secretory granules. atlasgeneticsoncology.orgmdpi.com It cleaves G34-glycine at the Lys53-Lys54 site to produce G17-glycine. atlasgeneticsoncology.orgmdpi.com Experiments in canine G-cells using antisense probes have confirmed that reduced PC2 expression leads to an accumulation of progastrin and delayed formation of the final products. physiology.org

Carboxypeptidase E (CPE): Following cleavage by the PCs, this exopeptidase removes the residual basic arginine or lysine (B10760008) residues from the C-terminus of the newly formed peptides. atlasgeneticsoncology.orgnih.gov This step is essential to create the substrate for the final amidation step.

Peptidyl-glycine alpha-amidating monooxygenase (PAM): This enzyme catalyzes the final and critical step of C-terminal amidation. atlasgeneticsoncology.org It uses the glycine residue (e.g., in G17-glycine) as a donor to amidate the preceding phenylalanine residue. This amidation is a prerequisite for the high-affinity binding of gastrin to its primary receptor, the cholecystokinin B (CCK2) receptor, and thus for its main biological activities, such as stimulating gastric acid secretion. atlasgeneticsoncology.orgtocris.com

Table 2: Enzymatic Machinery of Progastrin Processing

Enzyme Abbreviation Site of Action / Substrate Key Product(s)
Prohormone Convertase 1/3 PC1/3 Cleaves progastrin at Arg36-Arg37 and Arg73-Arg74 Gastrin-34 (G34)
Prohormone Convertase 2 PC2 Cleaves G34-glycine at Lys53-Lys54 Gastrin-17 (G17)
Carboxypeptidase E CPE Removes C-terminal basic residues post-PC cleavage Glycine-extended intermediates (e.g., G34-Gly)

| Peptidyl-glycine alpha-amidating monooxygenase | PAM | C-terminal glycine of intermediates | C-terminally amidated gastrins (e.g., G17-NH2) |

Molecular Mechanisms of Action of Gastrin I 1 14 , Human

Receptor Binding and Specificity

Gastrin I (1-14), human, a fragment of the larger gastrin I hormone, exerts its physiological effects primarily through interaction with specific cell surface receptors. echelon-inc.com The binding of this peptide to its receptor is the initial step that triggers a cascade of intracellular events.

Cholecystokinin (B1591339) 2 Receptor (CCK2R/Gastrin Receptor) Binding Affinity and Kinetics

This compound, binds with high affinity to the cholecystokinin 2 receptor (CCK2R), also known as the gastrin receptor. wikipedia.orgrndsystems.com This receptor is a member of the G protein-coupled receptor (GPCR) superfamily. nih.govphysiology.org The CCK2R binds both gastrin and cholecystokinin (CCK) with similar high affinity, distinguishing it from the CCK1 receptor, which shows a much higher affinity for sulfated CCK. physiology.orgqiagen.comcambridge.org The binding affinity of gastrin peptides to CCK2R is a critical determinant of their biological potency. For instance, gastrin I has been shown to stimulate gastric epithelial cell proliferation and histamine (B1213489) secretion with high potency, demonstrating EC50 values of 6.2 pM and 0.014 nM, respectively. rndsystems.com

The interaction between gastrin and CCK2R is a dynamic process. The essential bioactive unit of gastrin is its C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2). nih.gov The negatively charged pentaglutamic acid sequence found in the full-length gastrin molecule is important for its stability in human blood plasma and can enhance its binding affinity with CCK2R. nih.govfrontiersin.org

Table 1: Receptor Binding Characteristics of this compound

ParameterValueReference
Primary ReceptorCholecystokinin 2 Receptor (CCK2R) wikipedia.orgrndsystems.com
Receptor FamilyG protein-coupled receptor (GPCR) nih.govphysiology.org
EC50 (Gastric Epithelial Cell Proliferation)6.2 pM rndsystems.com
EC50 (Histamine Secretion)0.014 nM rndsystems.com
Key Binding MoietyC-terminal tetrapeptide amide nih.gov

Ligand-Receptor Interactions and Structural Determinants of Binding

The binding of gastrin peptides to the CCK2R involves specific molecular interactions between the ligand and the receptor. The C-terminal tetrapeptide is essential for this interaction. researchgate.netguidetopharmacology.org Structural studies, including cryo-electron microscopy, have revealed that upon binding, gastrin-17 forms a β-hairpin structure, with its five C-terminal residues inserting deeply into the binding pocket of the CCK2R. thno.org The N-terminal section of gastrin-17 also orients into a shallow binding cavity of the receptor. thno.org

Specific amino acid residues within the CCK2R are crucial for gastrin binding and selectivity. For example, a segment of five amino acids in the second extracellular loop of the rat CCK2R has been identified as essential for the selective binding of gastrin. frontiersin.org Both gastrin and CCK share an identical C-terminal pentapeptide sequence, which is the basis for their shared ability to activate CCK2R. cambridge.orgnih.gov

Potential Interactions with Other Receptor Subtypes

While the primary receptor for this compound, is the CCK2R, the broader family of gastrin and CCK peptides can interact with other receptor subtypes. physiology.org The CCK1 receptor, for instance, binds sulfated CCK with 500- to 1,000-fold higher affinity than it binds gastrin. guidetopharmacology.orgnih.gov However, at sufficiently high concentrations, gastrin can also interact with CCK1 receptors. nih.gov The existence of other potential receptor subtypes or splice variants has been proposed, particularly in the context of cancer, but these are not as well-characterized as CCK1R and CCK2R. guidetopharmacology.org

Intracellular Signal Transduction Pathways Activated by this compound

Upon binding of this compound, to the CCK2R, the receptor undergoes a conformational change that initiates a complex network of intracellular signaling pathways. nih.govfrontiersin.orgplos.org These pathways ultimately mediate the diverse physiological effects of gastrin, including cell proliferation, differentiation, and apoptosis. qiagen.comfrontiersin.orgplos.org

G Protein Coupling and Activation

As a GPCR, the CCK2R couples to heterotrimeric G proteins to transduce extracellular signals. physiology.org Upon activation by gastrin, the CCK2R primarily couples to Gq and Gα12/13 proteins. nih.govfrontiersin.org This coupling leads to the activation of downstream effector molecules. frontiersin.org The activation of Gq proteins is one of the earliest events following ligand binding. qiagen.com

Activation of Protein Kinase C (PKC) Pathways

A key signaling pathway activated by gastrin through Gq coupling is the phospholipase C (PLC) pathway. qiagen.comfrontiersin.org Activated Gq stimulates PLCβ, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). qiagen.comfrontiersin.org DAG, in conjunction with calcium ions released from intracellular stores due to IP3, activates various isoforms of protein kinase C (PKC). qiagen.comfrontiersin.orgnih.gov The activation of PKC is a critical step in the signal transduction cascade, leading to the phosphorylation of numerous downstream target proteins. physiology.orgnih.gov This PKC-dependent pathway is involved in the gastrin-induced stimulation of cellular proliferation. physiology.orgphysiology.org

Table 2: Key Signaling Molecules in this compound, Action

ComponentRoleReference
Receptor
CCK2RBinds gastrin and initiates signaling wikipedia.orgrndsystems.com
G Proteins
Gq, Gα12/13Couple to activated CCK2R nih.govfrontiersin.org
Enzymes
Phospholipase Cβ (PLCβ)Hydrolyzes PIP2 qiagen.comfrontiersin.org
Protein Kinase C (PKC)Activated by DAG and Ca2+ qiagen.comfrontiersin.orgnih.gov
Second Messengers
Inositol Trisphosphate (IP3)Mobilizes intracellular Ca2+ qiagen.com
Diacylglycerol (DAG)Activates PKC qiagen.com

Mitogen-Activated Protein Kinase (MAPK/ERK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central conduit for gastrin-mediated cellular responses, particularly those related to cell growth and gene expression. plos.orgnih.gov Upon binding to the CCK2 receptor, gastrin triggers a phosphorylation cascade that activates the Extracellular signal-Regulated Kinases (ERK), which are key members of the MAPK family. physiology.orgphysiology.org This activation is not uniform across all cell types, indicating cell-specific signaling requirements for the growth factor action of gastrin. physiology.org

In several cell models, including rat pancreatic acinar AR42J cells, the trophic effects of gastrin are directly dependent on the activation of this pathway. physiology.orgphysiology.org The canonical cascade involves the sequential activation of Ras, Raf, MAPK/ERK kinase (MEK), and finally ERK1/2. nih.govnih.gov Studies have identified the Raf>MEK1>ERK1/2 kinase module as a common pathway mediating gastrin-dependent gene transcription. nih.gov

The activation of ERK is not monolithic and can be initiated through multiple upstream signals. Research demonstrates that gastrin induces ERK activity through both protein kinase C (PKC)-dependent and PKC-independent pathways, highlighting a convergence of signals on the ERK module. physiology.org Inhibition of MEK with specific pharmacological agents, such as PD-98059, effectively blocks gastrin-induced ERK2 activity and subsequent cellular growth, confirming the pathway's essential role in mediating the mitogenic effects of gastrin. physiology.org

Table 1: Key Components in Gastrin-Induced MAPK/ERK Signaling

Component Role in Pathway Reference
Ras Small GTPase, upstream activator of Raf. nih.gov
Raf MAPKKK, phosphorylates and activates MEK. physiology.orgnih.gov
MEK1/2 MAPKK, phosphorylates and activates ERK1/2. physiology.orgnih.govnih.gov
ERK1/2 MAPK, phosphorylates numerous cellular proteins and transcription factors (e.g., Elk-1). physiology.orgphysiology.org

| PKC | Serine/threonine kinase, acts as an upstream, partial activator of the ERK cascade. | physiology.org |

Intracellular Calcium Mobilization Dynamics

A hallmark of gastrin receptor activation is the mobilization of intracellular calcium ([Ca2+]i), a ubiquitous second messenger. physiology.org Gastrin induces a distinct, transient increase in the cytosolic concentration of free Ca2+. nih.gov This process is initiated by the activation of a phosphatidylinositol-specific phospholipase C (PLC) pathway. nih.gov

Specifically, gastrin binding to its receptor leads to the rapid tyrosine phosphorylation of phospholipase C gamma 1 (PLCγ1). nih.gov Activated PLCγ1 then hydrolyzes membrane phosphatidylinositol 4,5-bisphosphate (PIP2), generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. nih.gov This entire cascade, from PLCγ1 phosphorylation to the increase in IP3, is a direct consequence of gastrin stimulation. nih.gov

The importance of this calcium signal can be cell-type dependent. For instance, in GH3 pituitary cells, gastrin-induced proliferation relies on signaling pathways that are dependent on Ca2+ mobilization. physiology.org In contrast, for AR42J cells, Ca2+ mobilization alone appears insufficient to sustain cell proliferation, which is more critically dependent on the MAPK pathway. physiology.org Studies using isolated rabbit parietal cells have quantified this effect, showing that Gastrin I increases cytosolic calcium with an EC50 of 11 nM. caymanchem.com

Activation of RhoA Signaling

The small GTPase RhoA and its downstream effectors are crucial for regulating cytoskeletal organization, cell motility, and gene transcription, and this pathway is a key target of gastrin signaling. echelon-inc.comnih.gov Gastrin has been shown to activate RhoA signaling to mediate several of its biological effects, including cell migration and gene expression. echelon-inc.comfrontiersin.org

The activation mechanism often involves G proteins of the Gα12/13 and Gq families. frontiersin.orgfrontiersin.org In some cancer cells, gastrin stimulates the cholecystokinin B receptor, leading to a Gα12/13-RhoA-ROCK signaling cascade. frontiersin.org This pathway is instrumental in the activation of focal adhesion kinase (FAK) and paxillin, promoting directional cell migration. frontiersin.org Similarly, gastrin-releasing peptide (GRP), which shares signaling components with gastrin, activates RhoA predominantly through Gα13 and the guanine (B1146940) nucleotide exchange factor PDZ-RhoGEF. tandfonline.comresearchgate.net

Modulation of Transcription Factors (e.g., c-fos, Elk-1, AP-1, CRE, NF-κB)

The ultimate targets of gastrin-activated signaling cascades are often transcription factors, which orchestrate the changes in gene expression that underlie the hormone's physiological effects. plos.org Gastrin modulates a specific suite of transcription factors to control cellular processes like proliferation and apoptosis. frontiersin.orgphysiology.org

c-fos and AP-1: A primary and rapid response to gastrin is the induction of the immediate early gene c-fos. physiology.orgphysiology.org The protein product, c-Fos, dimerizes with members of the Jun family to form the Activator Protein-1 (AP-1) transcription factor complex. biorxiv.org The activation of the MAPK/ERK pathway is directly linked to this induction; ERK phosphorylates and activates the transcription factor Elk-1, which in turn binds to the serum response element (SRE) in the c-fos promoter, driving its expression. physiology.orgfrontiersin.org The MAPK/ERK/AP-1 cascade is a critical axis for mediating gastrin's effects. frontiersin.org

Elk-1: As a member of the Ternary Complex Factor (TCF) family, Elk-1 is a direct substrate of activated ERK. physiology.orgfrontiersin.org Gastrin-induced ERK2 activity leads to a significant increase in the transcriptional activity of Elk-1, positioning it as a key intermediary between the MAPK cascade and the induction of immediate early genes like c-fos. physiology.org

CREB (CRE): The cAMP response element-binding protein (CREB) is another transcription factor modulated by gastrin. Gastrin-dependent activation of the Chromogranin A promoter involves the interplay of CREB with other factors. plos.org Additionally, the induction of the PAI-2 gene by gastrin is thought to proceed through the RhoA-dependent activation of both CREB and AP-1. frontiersin.org

NF-κB: The role of Nuclear Factor-kappa B (NF-κB) in gastrin signaling appears to be context-dependent. In some cancer cell lines, gastrin stimulation leads to a suppression of NF-κB activity, which is linked to an increase in apoptosis. frontiersin.org However, there is also evidence of crosstalk, where NF-κB can play a role in regulating AP-1 activity by controlling the expression of elk-1. nih.gov

Table 2: Gastrin-Modulated Transcription Factors

Transcription Factor Upstream Activator(s) Downstream Effects Reference
c-fos / AP-1 ERK/Elk-1, PKC/RhoA Regulation of proliferation, apoptosis, and gene expression (e.g., PAI-2). frontiersin.orgphysiology.org
Elk-1 ERK (MAPK pathway) Binds to SRE to induce c-fos gene expression. physiology.orgfrontiersin.org
CREB PKC/RhoA Activation of gene promoters (e.g., Chromogranin A, PAI-2). frontiersin.orgplos.org

| NF-κB | Suppressed by gastrin in some contexts. | Modulation of apoptosis; potential regulation of Elk-1. | frontiersin.orgnih.gov |

Research and Methodological Applications

Use in Research

Gastrin I (1-14), human is utilized in scientific research as a tool to investigate the functions of the gastrin peptide system. It can be used in studies to understand the structure-activity relationships of gastrin peptides and to explore the specific functions of the N-terminal region of gastrin I. For instance, it has been used as a component in culture media for growing gastric cancer stem cells and patient-derived organoids. sigmaaldrich.com

Assay Development

Peptide fragments like this compound can be valuable in the development of specific immunoassays. Antibodies raised against this fragment can be used to detect and quantify this specific peptide in biological samples, which can help in studying the processing of progastrin and the potential biological roles of its various fragments. nih.gov

Regulation of Gastrin I 1 14 , Human, Secretion and Bioavailability

Neural and Hormonal Modulators of Gastrin Release

The release of gastrin from antral G-cells is significantly influenced by both the nervous system and various hormonal signals. This dual control allows for both rapid, neurally-mediated responses and more sustained, hormonally-driven regulation.

Vagal Stimulation: The vagus nerve plays a pivotal role in initiating gastrin secretion. nih.gov During the cephalic phase of digestion, the mere sight, smell, or thought of food triggers vagal efferent fibers. youtube.commsdmanuals.com These nerve fibers stimulate G-cells to release gastrin, preparing the stomach for the impending arrival of food. yourhormones.infowikipedia.org This stimulation is not entirely direct; the vagus nerve releases acetylcholine (B1216132) (ACh), which can act on G-cells, and also triggers the release of other neuropeptides that modulate gastrin secretion. wikipedia.orgyoutube.com Interestingly, while vagal stimulation promotes gastrin release, atropine, a cholinergic antagonist, has been shown to enhance the gastrin response to sham feeding, suggesting the existence of a vagal-cholinergic inhibitory pathway as well. jci.org

Gastrin-Releasing Peptide (GRP): Vagal stimulation also leads to the release of gastrin-releasing peptide (GRP) from enteric neurons. nih.govwikipedia.org GRP, a 27-amino acid peptide, is a potent stimulator of gastrin release from G-cells. wikipedia.orgnih.govgenscript.com It acts as a key intermediary in the vagal pathway, translating neural signals into a hormonal response. wikipedia.orgnih.gov The release of GRP is also stimulated by the presence of amino acids in the stomach. nih.gov

Somatostatin (B550006): Somatostatin is the primary inhibitor of gastrin secretion and plays a crucial role in the negative feedback loop that controls gastric acid levels. msdmanuals.comwikipedia.org Secreted by D-cells located in the gastric antrum and corpus, somatostatin exerts a tonic inhibitory effect on G-cells. nih.govphysiology.org When gastric acid concentration increases, it stimulates D-cells to release somatostatin, which in turn suppresses gastrin release, thereby reducing acid production. msdmanuals.comteachmeanatomy.info Somatostatin can act in a paracrine manner, diffusing locally to inhibit adjacent G-cells. physiology.orgkarger.com Studies have shown that somatostatin is a potent inhibitor of gastrin-stimulated acid secretion, likely by blocking gastrin-stimulated histamine (B1213489) release from enterochromaffin-like (ECL) cells and by directly inhibiting gastrin release from G-cells. nih.govnih.gov

Modulator Source Effect on Gastrin Release Primary Mechanism
Vagal Nerve Central Nervous SystemStimulationRelease of Acetylcholine and GRP. nih.govwikipedia.org
Gastrin-Releasing Peptide (GRP) Enteric NeuronsStimulationDirect action on G-cells. nih.govwikipedia.org
Somatostatin Gastric D-cellsInhibitionParacrine inhibition of G-cells. msdmanuals.comwikipedia.orgphysiology.org

Dietary and Luminal Stimuli

The composition of food within the stomach lumen provides a direct and powerful stimulus for gastrin secretion. This ensures that the digestive processes are activated when most needed.

Amino Acids and Partially Digested Proteins: The presence of peptides and amino acids, the breakdown products of dietary proteins, in the stomach is a major stimulant for gastrin release. nih.govteachmeanatomy.infobritannica.com Aromatic amino acids, such as phenylalanine and tryptophan, have been identified as particularly potent stimulators of both gastrin release and gastric acid secretion. wikipedia.orgnih.gov These chemical stimuli directly act on G-cells, prompting them to secrete gastrin. britannica.comnih.gov

Gastric Distension: The physical stretching of the stomach wall as it fills with food also triggers gastrin release. nih.govwikipedia.org This mechanical stimulus is detected by mechanoreceptors in the stomach wall, which activate local neural reflexes and vagal pathways that, in turn, stimulate G-cells. youtube.comyoutube.comresearchgate.net However, the nature of this response can be complex. Studies in rats suggest that low levels of gastric distension may preferentially activate neurons that release vasoactive intestinal peptide (VIP), which can stimulate somatostatin and thus inhibit gastrin secretion. nih.gov Conversely, higher levels of distension appear to predominantly activate cholinergic neurons that suppress somatostatin and thereby increase gastrin release. nih.govresearchgate.net

Stimulus Description Effect on Gastrin Release
Amino Acids and Peptides Breakdown products of dietary protein in the stomach lumen. nih.govteachmeanatomy.infoPotent stimulation, especially by aromatic amino acids. wikipedia.orgnih.gov
Gastric Distension Mechanical stretching of the stomach wall by ingested food. nih.govwikipedia.orgStimulation, with the response potentially varying with the degree of distension. nih.govresearchgate.net

Feedback Mechanisms Regulating Gastrin Secretion

To prevent excessive acidification of the stomach, which could damage the gastric mucosa, a robust negative feedback system is in place, primarily mediated by gastric acid itself.

Gastric Acid: The accumulation of hydrochloric acid (HCl) in the stomach lumen, leading to a decrease in pH, is the most significant inhibitor of gastrin secretion. wikipedia.orgteachmeanatomy.info When the luminal pH drops below a certain threshold (around 2.5 to 3.0), it triggers the release of somatostatin from antral D-cells. msdmanuals.combritannica.com As described previously, somatostatin then acts on the G-cells to inhibit further gastrin release. msdmanuals.comteachmeanatomy.info This acid-induced inhibition of gastrin secretion is a classic example of a negative feedback loop, ensuring that gastric acid production is self-regulating. wikipedia.orgoup.com The loss of this negative feedback, for instance in conditions of chronic hypoacidity, can lead to hypergastrinemia. researchgate.net

Feedback Component Trigger Mediator Effect on Gastrin Secretion
Gastric Acid Low luminal pH (below 3.0) wikipedia.orgbritannica.comSomatostatin release from D-cells msdmanuals.comteachmeanatomy.infoInhibition oup.com

Peripheral Metabolism and Degradation of Gastrin Peptides

Once released into the bloodstream, gastrin peptides are subject to metabolic processes that determine their circulating half-life and ultimately their bioavailability to target cells. Gastrin exists in several molecular forms, with varying lengths and biological activities. The degradation of these peptides occurs in various tissues, with the kidneys being a primary site of clearance. The rate of degradation influences the duration and intensity of gastrin's physiological effects. Neuropeptides, including gastrin, are generally subject to metabolic degradation governed by first-order kinetics. physiology.org

Comparative Biology and Evolution of Gastrin Peptides

Phylogenetic Analysis of Gastrin and Gastrin-Releasing Peptides

The evolutionary history of gastrin is intricately linked with that of cholecystokinin (B1591339) (CCK), forming the gastrin/CCK superfamily of peptides. Phylogenetic evidence strongly supports the hypothesis that gastrin and CCK arose from a common ancestral gene through a duplication event that occurred early in vertebrate evolution, likely before the divergence of tetrapods . In more primitive chordates, such as the sea squirt Ciona intestinalis, a single CCK/gastrin-like peptide exists, which exhibits dual functions characteristic of both hormones, reinforcing the shared ancestry model .

Following the gene duplication, the two peptides evolved distinct physiological roles, with gastrin primarily associated with the regulation of gastric acid secretion in the stomach and CCK predominantly involved in gallbladder contraction and pancreatic enzyme secretion in the small intestine.

Gastrin-Releasing Peptide (GRP), while functionally related to gastrin as a potent stimulator of its release from G-cells, does not share a direct evolutionary lineage with the gastrin/CCK family. Instead, GRP is the mammalian homolog of the amphibian peptide bombesin (B8815690) and belongs to the bombesin-like peptide family . The relationship between GRP and gastrin is therefore functional rather than phylogenetic. This represents a case of convergent evolution in physiological pathways, where two distinct peptide families have evolved to interact within the same regulatory axis for gastric function. The table below summarizes the evolutionary relationships of these key peptides.

Peptide FamilyKey MembersEvolutionary OriginPrimary Functional Relationship
Gastrin/CCK SuperfamilyGastrin, Cholecystokinin (CCK)Originated from a single ancestral gene via duplication in early vertebrates.Share a conserved C-terminal active site and can cross-react with each other's receptors (CCKBR and CCKAR).
Bombesin-like FamilyGastrin-Releasing Peptide (GRP), BombesinEvolved from a separate ancestral gene line. Not directly related to the Gastrin/CCK family.Functionally linked; GRP is a primary physiological stimulant for the release of gastrin from gastric G-cells.

Evolutionary Conservation of Receptor Interactions and Signaling Pathways

The biological actions of gastrin are mediated by the cholecystokinin B receptor (CCKBR), also known as the CCK2 receptor. The evolution of the gastrin/CCK peptide family is mirrored by the evolution of their receptors. The CCKBR and the related CCKAR (CCK A receptor) are believed to have arisen from a gene duplication event, paralleling the divergence of their ligands .

Despite the interspecies variability in the gastrin ligand, the CCKBR itself is highly conserved across vertebrates. Structural analysis of the receptor reveals that the binding pocket, particularly the domains that interact with the essential C-terminal tetrapeptide of gastrin, shows a high degree of amino acid sequence identity across mammalian and even non-mammalian species . This co-evolution ensures a robust and reliable interaction between the hormone and its receptor, preserving the integrity of the signaling axis.

Upon binding of gastrin to the CCKBR, a highly conserved intracellular signaling cascade is initiated. The CCKBR is a G-protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 alpha subunit. This coupling leads to the activation of the effector enzyme Phospholipase C (PLC) [4, 10]. PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:

Inositol (B14025) 1,4,5-trisphosphate (IP₃): Diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

Diacylglycerol (DAG): Remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family.

This Gq-PLC-IP₃/DAG pathway is a fundamental signaling mechanism that is remarkably conserved from amphibians to mammals. The downstream consequences, including the activation of protein kinases and changes in gene expression that ultimately lead to gastric acid secretion and cell proliferation, are central to gastrin's physiological role and have been maintained throughout vertebrate evolution .

Future Research Directions and Unanswered Questions Regarding Gastrin I 1 14 , Human

Elucidating Novel Receptors or Binding Partners Specific to Gastrin I (1-14), Human

A significant gap in current knowledge is whether Gastrin I (1-14) exerts biological effects independently of the classical CCKBR. While full-length gastrin's affinity for CCKBR is high, the binding characteristics of the 1-14 fragment are not fully understood. nih.govreplit.app Research indicates that other gastrin precursors, like progastrin and glycine-extended gastrins, may have their own distinct biological actions, potentially mediated by receptors other than CCKBR. nih.govnih.gov This raises the compelling question of whether Gastrin I (1-14) also interacts with unique, yet-to-be-identified receptors or binding partners.

Future research must focus on:

Receptor Screening: Employing unbiased screening techniques, such as affinity chromatography coupled with mass spectrometry or yeast two-hybrid screens, using Gastrin I (1-14) as bait to identify interacting proteins on the surface of relevant cell types (e.g., gastric, colonic, or pancreatic cells).

Functional Assays: Investigating cellular responses to Gastrin I (1-14) in cell lines lacking CCKBR to isolate and characterize non-CCKBR mediated effects.

Competitive Binding Studies: Performing binding assays to determine if Gastrin I (1-14) competes with other known ligands for binding to orphan G protein-coupled receptors (GPCRs) or other cell surface proteins. The gastrin-releasing peptide receptor (GRPR), for instance, is another key receptor in the gut and is a target for cancer therapy research, highlighting the complexity of peptide signaling in this system. researchgate.netnih.govnih.govpnas.org

Comprehensive Characterization of Additional Biological Activities and Physiological Roles

Beyond its potential role in gastric physiology, the broader biological activities of Gastrin I (1-14) are largely unexplored. Precursor molecules and other fragments of gastrin have been implicated in processes like cell proliferation, migration, apoptosis, and tissue remodeling, particularly in the context of gastrointestinal cancers. nih.govnih.govnih.gov It is plausible that Gastrin I (1-14) contributes to these processes.

Key research directions include:

Cellular Proliferation and Survival: Assessing the impact of Gastrin I (1-14) on the growth and survival of normal and cancerous gastrointestinal cell lines. Studies have shown that gastrin can have dichotomous roles, sometimes promoting and other times suppressing tumorigenesis. nih.gov

Migration and Invasion: Using in vitro assays (e.g., wound healing, transwell migration) to determine if the fragment influences the metastatic potential of cancer cells.

Paracrine Signaling: Investigating whether Gastrin I (1-14) can stimulate the release of other signaling molecules, such as growth factors or cytokines, from cells within the gastric mucosa, thereby acting as an indirect mediator of physiological responses. nih.govnih.gov

Advanced Structural Studies of this compound, in Complex with its Receptors

Understanding the three-dimensional structure of Gastrin I (1-14) when bound to a receptor is paramount for elucidating its mechanism of action and for designing targeted therapeutics. Recent breakthroughs have provided high-resolution cryo-electron microscopy (cryo-EM) structures of the full-length gastrin-17 bound to the CCKBR. nih.govnih.govrcsb.orgpdbj.org These studies reveal that gastrin-17 adopts a specific conformation, with its C-terminal end inserting deep into the receptor's binding pocket. researchgate.net

Future structural biology efforts should aim to:

Determine the Structure of the Fragment-Receptor Complex: Overcome the technical challenges of working with a smaller peptide fragment to obtain a high-resolution structure of Gastrin I (1-14) bound to CCKBR or any novel identified receptor. This would clarify how the N-terminal portion contributes to binding and specificity.

Computational Modeling and Simulation: Utilize molecular dynamics simulations to model the interaction between Gastrin I (1-14) and its putative receptors, predicting binding affinities and identifying key interacting amino acid residues. nih.gov

Conformational Analysis: Use techniques like NMR spectroscopy to study the solution structure of Gastrin I (1-14) and understand its conformational flexibility, which may influence its receptor binding capabilities.

TechniqueApplication for Gastrin I (1-14) ResearchKey Insights
Cryo-Electron Microscopy (Cryo-EM) Determine the high-resolution 3D structure of Gastrin I (1-14) bound to a full receptor embedded in a membrane-like environment.Precise visualization of the binding interface; understanding the molecular basis of receptor activation. nih.govrcsb.org
X-ray Crystallography Obtain atomic-resolution structures of the peptide in complex with the receptor's extracellular domain or a stabilized full receptor.Detailed information on specific atomic contacts, bond angles, and water-mediated interactions.
NMR Spectroscopy Analyze the structure and dynamics of Gastrin I (1-14) in solution, both free and when bound to a receptor fragment.Information on peptide flexibility, conformational changes upon binding, and mapping of interaction surfaces.
Molecular Dynamics (MD) Simulations Computationally model the dynamic behavior of the peptide-receptor complex over time.Prediction of binding stability, identification of transient interactions, and understanding the allosteric effects of binding. nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To accurately dissect the biological functions of Gastrin I (1-14), sophisticated experimental models that better recapitulate human physiology are essential.

Advanced In Vitro Models:

Organoid Cultures: Gastric organoids, which are three-dimensional cultures derived from stem cells, provide a powerful platform for studying cellular interactions and responses within a more physiologically relevant microenvironment. nih.govnih.govmdpi.comsgcc.sg These models can be used to study the effects of Gastrin I (1-14) on the various cell types of the stomach lining, including pit, mucous, endocrine, and chief cells. nih.govresearchgate.net Gastrin is already used as a component in the media for growing these organoids. researchgate.netsigmaaldrich.com

Microfluidic "Organ-on-a-Chip" Systems: These devices can model the dynamic environment of the stomach, including fluid flow and mechanical forces, allowing for more precise mechanistic studies of Gastrin I (1-14) signaling. rsc.org

Advanced In Vivo Models:

Genetically Engineered Mouse Models (GEMMs): Developing mice with targeted deletions or modifications of the gastrin gene to prevent the production of specific fragments like Gastrin I (1-14) would allow for a definitive assessment of its physiological role in vivo.

Patient-Derived Xenografts (PDX): For cancer research, implanting patient tumor tissue into immunodeficient mice creates models that retain the heterogeneity of the original tumor. mdpi.com These PDX models can be used to test the in vivo effects of Gastrin I (1-14) on tumor growth and metastasis. mdpi.com

Systems Biology Approaches to Understand this compound, in Complex Biological Networks

A systems biology approach is needed to integrate data from genomics, transcriptomics, and proteomics to build a comprehensive picture of the cellular impact of Gastrin I (1-14). ntnu.edu This involves moving beyond single-pathway analysis to understanding the entire network of interactions.

Future directions include:

Transcriptomic and Proteomic Profiling: Using RNA-sequencing and mass spectrometry-based proteomics to analyze global changes in gene and protein expression in cells or organoids stimulated with Gastrin I (1-14). nih.govnih.govfrontiersin.org This can reveal novel signaling pathways and downstream targets.

Network Mapping: Integrating the identified molecular changes with existing protein-protein interaction databases to construct a detailed signaling network map for Gastrin I (1-14). nih.govresearchgate.net This can uncover hubs and nodes that may be critical for its biological function.

Multi-Omics Integration: Combining data from different "omics" layers (e.g., metabolomics, phosphoproteomics) to create predictive models of how cells and tissues respond to this specific gastrin fragment, providing a holistic view of its role in health and disease. ntnu.edu

By pursuing these research avenues, the scientific community can move beyond the current understanding of gastrin's role in acid secretion and unlock the full spectrum of biological activities attributable to its fragments, potentially leading to new diagnostic and therapeutic strategies for a range of gastrointestinal diseases.

Q & A

Q. What is the primary physiological role of Gastrin I (1-14), human, and how is it studied in vitro?

Gastrin I (1-14) is a truncated peptide derived from human gastrin I, functioning as a key regulator of gastric acid secretion via the cholecystokinin-2 (CCK2) receptor. Its physiological roles include stimulating parietal cell acid secretion, promoting gastric mucosal growth, and delaying gastric emptying . In vitro, its bioactivity is commonly assessed using:

  • Competitive ELISA : Cross-reactivity must be validated due to structural similarities with peptides like cholecystokinin-26-33 (CCK-8; 100% cross-reactivity in rat assays) and human gastrin I (30% cross-reactivity) .
  • Organoid cultures : Gastrin I (1-14) is added at concentrations of 10–100 nM to maintain gastrointestinal epithelial cell viability and function in 3D cultures .
  • Receptor binding assays : CCK2 receptor specificity is tested using antagonists like metiamide to confirm signaling pathways .

Q. What methodological considerations are critical for ensuring peptide stability in experiments?

Gastrin I (1-14) is prone to degradation under suboptimal storage conditions. Key protocols include:

  • Storage : Lyophilized powder should be stored at -20°C (stable for 2 years), while reconstituted solutions require -80°C (1-year stability) .
  • Reconstitution : Use sterile, pH-balanced buffers (e.g., 0.05 M NH4_4HCO3_3) to avoid aggregation .
  • Quality control : Verify purity (>95%) via HPLC and mass spectrometry, especially after long-term storage .

Q. How can researchers validate the specificity of Gastrin I (1-14) in receptor signaling studies?

  • Pharmacological inhibition : Use CCK2 receptor antagonists (e.g., metiamide) to block gastrin-induced acid secretion in isolated gastric glands or cell lines .
  • Cross-reactivity assays : Test against related peptides (e.g., CCK-8, gastrin-releasing peptide) in ELISA or radioligand binding assays to rule out off-target effects .
  • Knockdown models : Employ siRNA or CRISPR-Cas9 to silence CCK2 receptors and confirm loss of gastrin response .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Gastrin I (1-14) effects across experimental models?

Discrepancies often arise from model-specific factors:

  • Species differences : Rat assays show 30% cross-reactivity with human gastrin I, necessitating species-matched reagents or transgenic models .
  • Organoid vs. in vivo systems : Organoids may lack neural/hormonal feedback loops present in vivo; supplement with co-factors like acetylcholine to mimic physiological conditions .
  • Peptide fragments vs. full-length gastrin : The 1-14 fragment lacks C-terminal residues critical for high-affinity CCK2 binding; compare activity with full-length gastrin I (e.g., EC50_{50} values) to contextualize results .

Q. What experimental strategies are effective for studying Gastrin I (1-14) in disease models like gastric cancer?

  • Overexpression models : Transfect gastric cancer cell lines (e.g., AGS) with GAST gene constructs to mimic hypergastrinemia observed in gastrinomas .
  • Drug screening : Use high-throughput assays to test gastrin receptor antagonists (e.g., netazepide) in combination with chemotherapeutics, monitoring apoptosis via caspase-3/7 activity .
  • Biomarker validation : Quantify gastrin I (1-14) in patient serum via LC-MS/MS, correlating levels with tumor progression and treatment response .

Q. How can enzymatic degradation of Gastrin I (1-14) be quantified, and what are its implications for pharmacokinetic studies?

  • HPLC analysis : Incubate Gastrin I (1-14) with proteases (e.g., pepsin at pH 3.0) and measure degradation kinetics via reverse-phase HPLC .
  • Stabilization strategies : Add protease inhibitors (e.g., aprotinin) or modify peptide sequences (e.g., D-amino acid substitutions) to enhance stability .
  • In vivo half-life : Use radiolabeled 125^{125}I-Gastrin I (1-14) in rodent models to track clearance rates and biodistribution .

Q. Notes for Methodological Rigor

  • Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental reporting, including batch-specific purity data and statistical thresholds (e.g., p < 0.05 via ANOVA) .
  • Ethical compliance : For human tissue studies, document IRB approval and informed consent per Guthrie Health Sciences protocols .
  • Data contradiction analysis : Use systematic reviews (e.g., PRISMA) to contextualize conflicting results, emphasizing model limitations and peptide heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.